molecular formula C14H12N4 B1303107 5-methyl-7-phenyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile CAS No. 51802-61-0

5-methyl-7-phenyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile

Cat. No. B1303107
CAS RN: 51802-61-0
M. Wt: 236.27 g/mol
InChI Key: GFYHLMBCTFREMN-UHFFFAOYSA-N
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Description

The compound of interest, 5-methyl-7-phenyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile, is a diazepine derivative, which is a class of heterocyclic compounds characterized by a seven-membered ring containing two nitrogen atoms. Diazepines are known for their diverse pharmacological activities and have been explored for their potential in various therapeutic areas.

Synthesis Analysis

The synthesis of diazepine derivatives often involves the construction of the seven-membered ring via cyclization reactions. In the case of benzazepine derivatives, a stereoselective synthesis approach was developed starting from [4-hydroxy-3-(methyloxy)phenyl]acetic acid, leading to the formation of 2-carbonitrile-5-phenyl benzazepine diastereomers with a high trans/cis ratio. The stereochemistry of the major product was determined by 1H NMR NOESY analysis, and the diastereomers could be separated and further manipulated to produce a variety of derivatives .

Molecular Structure Analysis

The molecular structure of diazepine derivatives can be complex, with potential for various substituents to influence the overall conformation and properties of the molecule. In related compounds, such as 5-aryl-3-methyl-1-phenyl-1,6,7,8-tetrahydropyrazolo[3,4-b][1,4]diazepines, hydrogen bonding was observed to link six molecules to form a hexameric structure. The crystallization and disorder in the seven-membered ring were also noted, indicating the intricate nature of these molecules .

Chemical Reactions Analysis

Diazepine derivatives can undergo a range of chemical reactions, including aldol condensation, which was used to synthesize a series of 5,7-bis(2'-arylethenyl)-6H-1,4-diazepine-2,3-dicarbonitriles. The reactivity of these compounds can be influenced by the substituents present, which can affect the molecular configuration and spectral properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of diazepine derivatives are closely related to their molecular structure. The effects of substituents on the spectral properties and conformational states were studied using 2D NMR techniques and DFT calculations. It was found that specific intramolecular steric interactions, particularly in derivatives substituted at the C6 position, played a significant role. Additionally, thermal analyses demonstrated that the thermal stability of diazepinodicarbonitriles is strongly dependent on the nature of the substituents, highlighting the importance of structure-property relationships in these compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methodology : The synthesis of similar dicarbonitrile compounds involves modernized methods to save reagents and increase yield. The specific process for synthesizing 5-methyl-7-phenyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile is not detailed, but similar compounds are synthesized using efficient methods (Krutova et al., 2020).
  • Chemical Reactivity and Properties : Studies on similar diazepine compounds show specific reactivity patterns. For instance, bromination reactions and the reactivities of positions in the diazepine ring have been investigated, providing insights into the chemical behavior of such compounds (Gorringe et al., 1969); (Barnett et al., 1971).

Applications in Catalysis and Material Science

  • Catalytic Applications : Diazepine derivatives have been studied for their potential in catalysis. For example, palladacycles with diazepine structures show significant activity as catalysts in various chemical reactions (Spencer et al., 2009).
  • Photophysical Properties : The photophysical properties of diazepine derivatives are of interest in material science. Studies on the effects of substituents on molecular configuration and spectral properties of diazepine compounds have been conducted, which could have implications for their use in optoelectronics and photonics (Tarakanov et al., 2016).

Theoretical and Computational Chemistry Insights

  • Structural Analysis : Computational and theoretical studies have been conducted to understand the structural properties of diazepine compounds. These studies often involve X-ray crystallography, NMR spectroscopy, and computational methods to analyze molecular geometry and electronic properties (Wieczorek et al., 2016); (Alonso et al., 2020).
  • Quantum Chemical Studies : Quantum chemical approaches have been utilized to investigate the electronic properties, such as HOMO-LUMO energies, and the molecular electrostatic potential of diazepine derivatives. This information is crucial for predicting reactivity and interaction with other molecules, which has implications in drug design and materials science (Sylaja et al., 2016).

Biochemical and Medicinal Chemistry Research

  • Enzyme Inhibition Studies : Some diazepine compounds have been evaluated for their potential as enzyme inhibitors. These studies are crucial for understanding how these compounds might interact with biological systems, which has implications in medicinal chemistry and drug discovery (Spencer et al., 2009).

properties

IUPAC Name

5-methyl-7-phenyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c1-10-7-12(11-5-3-2-4-6-11)18-14(9-16)13(8-15)17-10/h2-6,12,18H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYHLMBCTFREMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(NC(C1)C2=CC=CC=C2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377024
Record name 5-methyl-7-phenyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-7-phenyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile

CAS RN

51802-61-0
Record name 5-methyl-7-phenyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-7-phenyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile
Reactant of Route 2
5-methyl-7-phenyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile
Reactant of Route 3
5-methyl-7-phenyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile
Reactant of Route 4
5-methyl-7-phenyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile
Reactant of Route 5
5-methyl-7-phenyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile
Reactant of Route 6
5-methyl-7-phenyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile

Citations

For This Compound
2
Citations
L David, J Kang, D Dufresne, D Zhu… - International Journal of …, 2020 - mdpi.com
Systemic Acquired Resistance (SAR) improves immunity of plant systemic tissue after local exposure to a pathogen. Guard cells that form stomatal pores on leaf surfaces recognize …
Number of citations: 21 0-www-mdpi-com.brum.beds.ac.uk
LI David - 2021 - search.proquest.com
Systemic Acquired Resistance (SAR) improves immunity of plant systemic tissue after local exposure to a pathogen. Guard cells that form stomatal pores on leaf surfaces recognize …

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